molecular formula C12H13NO2 B2551607 1-(3-Phenoxyazetidin-1-yl)prop-2-en-1-one CAS No. 2179724-05-9

1-(3-Phenoxyazetidin-1-yl)prop-2-en-1-one

Cat. No.: B2551607
CAS No.: 2179724-05-9
M. Wt: 203.241
InChI Key: BOCUZKBYOKTPQM-UHFFFAOYSA-N
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Description

1-(3-Phenoxyazetidin-1-yl)prop-2-en-1-one is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of a phenoxy group attached to the azetidine ring and a prop-2-en-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Phenoxyazetidin-1-yl)prop-2-en-1-one typically involves the reaction of a phenoxy-substituted azetidine with a suitable propenone derivative. One common method is the Claisen-Schmidt condensation, where an aldehyde reacts with a ketone in the presence of a base to form the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and bases like sodium hydroxide or potassium hydroxide. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve optimal yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography. The choice of solvents and reagents may also be tailored to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

1-(3-Phenoxyazetidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The phenoxy group or the azetidine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(3-Phenoxyazetidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets. For instance, in cancer research, it has been shown to inhibit tubulin polymerization by binding to the colchicine-binding site on tubulin . This inhibition disrupts the microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

1-(3-Phenoxyazetidin-1-yl)prop-2-en-1-one can be compared with other azetidine derivatives and prop-2-en-1-one compounds:

Properties

IUPAC Name

1-(3-phenoxyazetidin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-2-12(14)13-8-11(9-13)15-10-6-4-3-5-7-10/h2-7,11H,1,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOCUZKBYOKTPQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CC(C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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